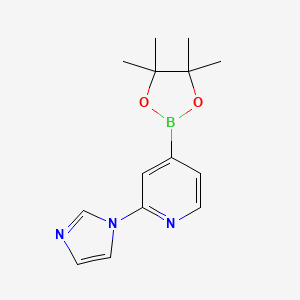

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Descripción

This compound features a pyridine core substituted at position 2 with a 1H-imidazole ring and at position 4 with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials science for constructing biaryl systems.

Propiedades

IUPAC Name |

2-imidazol-1-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-17-12(9-11)18-8-7-16-10-18/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMLDPKXURRWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901136409 | |

| Record name | Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443111-87-2 | |

| Record name | Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443111-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901136409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the coupling of an imidazole derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a boronic acid or ester as a reagent. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.

Reduction: The pyridine ring can be reduced to piperidine under certain conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring would yield imidazole N-oxide, while reduction of the pyridine ring would produce piperidine derivatives.

Aplicaciones Científicas De Investigación

2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states and intermediates. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Analogous Compounds

Heterocyclic Substitution Variations

Compound A : 2-(1H-Pyrazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1350918-90-9)

- Key Difference : Pyrazole replaces imidazole at position 2.

- Impact : Pyrazole lacks the imidazole’s second nitrogen, reducing hydrogen-bonding capacity and altering electronic properties. This substitution may affect binding affinity in biological targets (e.g., kinase inhibitors) .

Compound B : 2-(1H-Imidazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS 1160790-26-0)

- Key Difference : Pyrimidine replaces pyridine, with boronic ester at position 4.

- The shifted boronic ester position alters regioselectivity in coupling reactions .

Compound C : 2-(1H-Imidazol-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 2256755-54-9)

- Key Difference : Imidazole is attached via its 2-position (vs. 1-position in the target compound).

Boronic Ester Positioning and Spacer Groups

Compound D : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine (CAS 908350-80-1)

- Key Difference : Boronic ester is on a phenyl ring attached to pyridine’s position 4.

- Impact : The phenyl spacer increases hydrophobicity and may reduce reactivity in cross-coupling due to decreased electron-withdrawing effects on the boronate .

Compound E : 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine hydrochloride

Core Ring Modifications

Compound F : 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazolo[5,4-b]pyridine

- Key Difference : Thiazolo-pyridine fused ring system replaces pyridine.

- Thiazole’s sulfur atom may introduce redox activity .

Physicochemical Properties

| Property | Target Compound | Compound A (Pyrazole) | Compound B (Pyrimidine) |

|---|---|---|---|

| Molecular Formula | C14H16BN3O2 | C14H18BN3O2 | C13H17BN4O2 |

| Molecular Weight (g/mol) | 269.11 (calculated) | 271.12 | 259.11 |

| Boronic Ester Position | Pyridine C4 | Pyridine C4 | Pyrimidine C5 |

| LogP (Predicted) | 2.1 | 2.3 | 1.8 |

| Solubility | Moderate in DMSO | High in DMSO | Low in water |

Actividad Biológica

The compound 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine , with CAS number 1163706-77-1, is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis routes, and relevant case studies.

- Molecular Formula : C₁₄H₁₈BN₃O₂

- Molecular Weight : 271.12 g/mol

- Structure : The compound features a pyridine ring substituted with an imidazole and a dioxaborolane moiety.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the field of cancer therapy and enzyme inhibition.

Enzyme Inhibition

Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cancer progression. For instance:

- Cyclin-dependent Kinases (CDKs) : It has been reported that similar imidazole-containing compounds can inhibit CDK activity which is crucial for cell cycle regulation .

- Protein Tyrosine Kinases : The structural similarities with known inhibitors suggest potential activity against receptor tyrosine kinases like KIT and PDGFRA .

Anticancer Properties

The imidazole and dioxaborolane groups are known to contribute to anticancer properties by modulating signaling pathways involved in tumor growth. Compounds with similar structures have shown:

- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that imidazole derivatives can reduce the proliferation of various cancer cell lines .

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several studies have explored the biological effects of related compounds:

- Study on Imidazole Derivatives : A study focused on imidazole-containing chalcones revealed significant anti-leishmanial activity, suggesting that structural modifications can enhance biological efficacy .

- Kinase Inhibitor Development : Research into similar compounds has led to the development of potent inhibitors for mutant forms of protein kinases. These findings highlight the potential for designing targeted therapies using derivatives of 2-(1H-Imidazol-1-YL)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions including:

- Suzuki Coupling Reactions : This method is often employed to form carbon-carbon bonds between aryl halides and boronic acids.

- Imidazole Formation : The imidazole moiety can be synthesized through cyclization reactions involving appropriate precursors.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1H-imidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

- Methodological Answer : The compound can be synthesized via coupling reactions between imidazole derivatives and boronate-containing precursors. For example, imidazolium salts with boronate groups are synthesized using alkylation or nucleophilic substitution reactions. A typical approach involves reacting 1-phenyl-1H-imidazole or 2-(1H-imidazol-1-yl)pyrimidine with 2-(3-bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under reflux in polar aprotic solvents (e.g., acetonitrile) with a base like K₂CO₃ . DFT studies can optimize reaction pathways and predict intermediates, as demonstrated in similar imidazo-pyridine syntheses .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm boronate ester formation and imidazole ring substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography to resolve crystal packing and bond angles, as shown in analogous imidazoline derivatives .

- Thermogravimetric analysis (TGA) to assess thermal stability and ligand loss behavior under controlled heating rates .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability and ligand dissociation kinetics of this compound?

- Methodological Answer :

Use isoconversional methods (e.g., Vyazovkin’s advanced method) to analyze non-isothermal TGA data and calculate effective activation energies () for pyridine ligand loss. This accounts for particle size effects and structural transformations (e.g., gate-opening phenomena in coordination polymers) .

Couple TGA with DSC to correlate mass loss with enthalpy changes during spin crossover (SCO) events in Fe-based analogs .

Validate results using SQUID magnetometry to monitor magnetic susceptibility changes during thermal transitions .

Q. What strategies resolve contradictions in reported thermal or spectroscopic data for similar boronate-containing heterocycles?

- Methodological Answer :

- Perform multivariate analysis (e.g., principal component analysis) of NMR or IR spectra to identify outliers caused by solvent residues or hydration states.

- Compare crystallographic data (e.g., bond lengths, angles) with computational models (DFT or MD simulations) to validate structural hypotheses .

- Replicate experiments under inert atmospheres to minimize oxidative degradation, a common issue in boronate ester stability .

Q. How can the electronic and steric effects of the imidazole and boronate groups be exploited in catalysis or medicinal chemistry?

- Methodological Answer :

- Catalysis : The boronate group acts as a Lewis acid in Suzuki-Miyaura cross-coupling reactions. Pair the compound with Pd catalysts to test C-C bond formation efficiency .

- Medicinal Chemistry :

- Use molecular docking to screen against targets like kinases or GPCRs, leveraging the imidazole’s hydrogen-bonding capacity.

- Synthesize analogs with varying substituents on the pyridine ring and assess bioactivity via in vitro assays (e.g., antimicrobial activity using broth microdilution, as in imidazolidinone derivatives ).

Q. What experimental considerations are critical for studying spin crossover (SCO) or host-guest interactions in coordination polymers derived from this compound?

- Methodological Answer :

- Sample Preparation : Ensure uniform particle size distribution (via ball milling or sieving) to minimize kinetic barriers during SCO or gate-opening transitions .

- In Situ Techniques : Employ variable-temperature Raman spectroscopy or Mössbauer spectroscopy to track Fe²⁺ spin-state changes in Fe-based coordination polymers .

- Guest Molecule Screening : Test small molecules (e.g., CO₂, H₂O) for diffusion into the interlaminar region using gas adsorption studies or XRD to monitor lattice expansion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.